molecular formula C7H10F3NO4 B6296640 Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate CAS No. 33033-07-7

Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate

Cat. No.: B6296640
CAS No.: 33033-07-7
M. Wt: 229.15 g/mol
InChI Key: OYQDQZIIJBNBLH-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C6H8F3NO4. It is characterized by the presence of trifluoromethyl and nitro groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate typically involves the esterification of 5,5,5-trifluoro-4-methyl-4-nitropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5,5,5-trifluoro-4-methyl-4-aminopentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5,5,5-trifluoro-4-methyl-4-nitropentanoic acid and methanol.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is utilized in several scientific research fields:

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate involves its reactivity towards nucleophiles and reducing agents. The trifluoromethyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,5,5-trifluoro-4-nitropentanoate: Similar in structure but lacks the methyl group at the 4-position.

    Ethyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate: Similar but with an ethyl ester group instead of a methyl ester.

    Methyl 4-methyl-4-nitropentanoate: Similar but without the trifluoromethyl group.

Uniqueness

Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical properties such as increased electrophilicity and reactivity towards nucleophiles and reducing agents.

Properties

IUPAC Name

methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4/c1-6(11(13)14,7(8,9)10)4-3-5(12)15-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQDQZIIJBNBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560082
Record name Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33033-07-7
Record name Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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